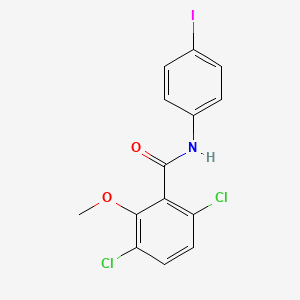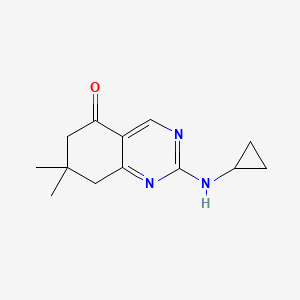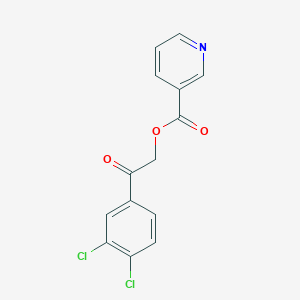
3,6-dichloro-N-(4-iodophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dichloro-N-(4-iodophenyl)-2-methoxybenzamide is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is commonly referred to as DIOM and has been synthesized using various methods.
科学研究应用
DIOM has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions and as a ligand for imaging studies. DIOM has also been used in cancer research to study the mechanism of action of various chemotherapeutic agents. Additionally, DIOM has been used in neuroscience research to study the function of GABA receptors.
作用机制
The mechanism of action of DIOM is not fully understood. It has been shown to bind to proteins and alter their function, leading to changes in cellular signaling pathways. DIOM has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
DIOM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DIOM has also been shown to modulate the function of GABA receptors, leading to changes in synaptic transmission. Additionally, DIOM has been shown to bind to proteins involved in cellular signaling pathways, leading to changes in cellular function.
实验室实验的优点和局限性
DIOM has several advantages for use in lab experiments. It is a fluorescent probe that can be used to study protein-protein interactions and ligand-receptor interactions. It has also been shown to have anticancer properties, making it a useful tool for cancer research. However, DIOM has some limitations. It is not a widely used compound, and there is limited information available on its toxicity and potential side effects. Additionally, the mechanism of action of DIOM is not fully understood, which may limit its use in some experiments.
未来方向
There are several future directions for the use of DIOM in scientific research. One area of research could be to further investigate the mechanism of action of DIOM and its effects on cellular signaling pathways. Additionally, DIOM could be used to study the function of other proteins and receptors involved in various diseases. Another area of research could be to investigate the potential use of DIOM as a therapeutic agent for cancer or other diseases. Overall, DIOM has the potential to be a valuable tool in scientific research, and further investigation is warranted.
合成方法
DIOM can be synthesized using various methods, including the reaction of 3,6-dichloro-2-methoxybenzoic acid with 4-iodoaniline in the presence of a coupling agent. Another method involves the reaction of 3,6-dichloro-2-methoxybenzoyl chloride with 4-iodoaniline in the presence of a base. These methods have been used to produce DIOM with high yield and purity.
属性
IUPAC Name |
3,6-dichloro-N-(4-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c1-20-13-11(16)7-6-10(15)12(13)14(19)18-9-4-2-8(17)3-5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBVNPKVLHWXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)



![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)
![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)